Chiral Purity and Enantiomeric Differentiation vs. (S)-Enantiomer
The (R)-configuration of the pyrrolidin-3-ol moiety is a defined stereocenter that distinguishes this compound from its (S)-enantiomer. While no direct biological head-to-head comparison data is publicly available, the commercial availability of this specific enantiomer (CAS 2092717-30-9) implies its use in stereospecific interactions where the (S)-form would be inert or have opposing effects . The importance of single-enantiomer pyrrolidine derivatives is highlighted in patent literature, where specific stereoisomers are claimed for ACC inhibition, suggesting the (R)-form is non-fungible with the racemate or opposite enantiomer [1].
| Evidence Dimension | Stereochemical identity and optical purity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 2092717-30-9, single enantiomer |
| Comparator Or Baseline | (S)-enantiomer or racemic mixture (CAS not specified) |
| Quantified Difference | Not quantifiable from public data; inferential difference based on distinct CAS registration for single enantiomer |
| Conditions | Not applicable; based on chemical identity and patent claims |
Why This Matters
Procuring the correct enantiomer is a non-negotiable requirement for maintaining stereospecific biological activity in a lead series, and the (R)-form cannot be substituted by the racemate or (S)-enantiomer without risking project failure.
- [1] Boehringer Ingelheim International GmbH. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent US-8962641-B2. View Source
